Electronic Modulation: LogP and pKa Comparison vs. Unsubstituted Quinoline Core
The C2-methoxy group in (2-Methoxyquinolin-4-yl)methanamine introduces a significant electron-donating effect, which modulates the compound's lipophilicity and basicity relative to the unsubstituted core scaffold. This is quantifiable through calculated physicochemical parameters [1].
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.5 |
| Comparator Or Baseline | Quinolin-4-ylmethanamine: cLogP = 1.2 |
| Quantified Difference | ΔcLogP = +0.3 |
| Conditions | Computational prediction using standard algorithms |
Why This Matters
This LogP shift translates to improved membrane permeability and a better balance of hydrophilicity/lipophilicity for CNS or cellular assays, directly impacting procurement decisions for lead optimization programs.
- [1] ChemSrc. (2024). 708261-70-5 CAS No.: (2-Methoxyquinolin-4-yl)methanamine. View Source
